Carbonyl sulfide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C)

Soluble in water

Soluble in ethanol

For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Climate Diagnostic Tool

COS has the potential to be used as a climate diagnostic tool because of its close connection to the biosphere's uptake of carbon dioxide (CO2) and its contribution to the formation of stratospheric aerosols []. Studying COS concentrations and distribution can provide insights into the global carbon cycle and its impact on climate. Researchers are developing models and techniques to utilize COS measurements as a diagnostic tool for understanding changes in the Earth's climate system [, ].

Understanding the Global Sulfur Budget

COS contributes to the formation of stratospheric sulfur aerosols, which have a cooling effect on the climate, mitigating global warming []. Studying the sources, sinks, and transformations of COS helps scientists understand the global sulfur budget and its influence on the Earth's radiative balance [, ].

Environmental and Ecosystem Research

COS is also crucial in environmental and ecosystem research due to its interactions with various environmental processes:

Tracing Photosynthesis

COS is hydrolyzed by the enzyme carbonic anhydrase, present in both plants and mammals. This process releases CO2, making COS a potential tracer for photosynthesis []. By measuring COS concentrations in the atmosphere, researchers can gain insights into the rates of plant photosynthesis and their contribution to the global carbon cycle [, ].

Investigating Biogeochemical Processes

COS is involved in various biogeochemical processes, including the breakdown of organic matter and the cycling of sulfur in ecosystems. Studying COS exchange between the atmosphere and various ecosystems can help researchers understand these processes and their impact on the environment [, ].

Biomedical Research

Recent research has explored the potential applications of COS in the field of biomedicine:

- H2S Delivery: COS can be used as a donor molecule for delivering hydrogen sulfide (H2S), a recently recognized signaling molecule in the body with various biological functions []. Researchers are developing COS-based compounds that release H2S in a controlled manner, allowing for the study of H2S signaling pathways and its potential therapeutic applications [].

Carbonyl sulfide, with the chemical formula COS, is a colorless gas that is the most prevalent sulfur-containing gas in the Earth's atmosphere. It has a molecular weight of approximately 60.08 g/mol and is known for its unique properties, including a boiling point of -50.2 °C and a melting point of -138.8 °C . Carbonyl sulfide is often referred to by various names such as carbon oxide sulfide and carbon oxysulfide. It plays a significant role in the global sulfur cycle and is produced naturally through biological processes, particularly by certain bacteria.

- Toxicity: Limited information exists on the chronic effects of COS exposure. Acute inhalation at high concentrations can cause narcotic effects and eye/skin irritation.

- Flammability: COS is a flammable gas and can form explosive mixtures with air.

- Reactivity: COS can react with strong oxidizing agents and strong bases [].

- Hydrolysis: The reaction of carbonyl sulfide with water produces carbon dioxide and hydrogen sulfide:This reaction is exothermic, releasing energy .

- Oxidation: Carbonyl sulfide can be oxidized to form sulfur dioxide and other sulfur species, depending on the reaction conditions and catalysts used.

- Reduction: Under certain conditions, carbonyl sulfide can be reduced to hydrogen sulfide, which has various implications in biological systems .

- Decomposition: Carbonyl sulfide can decompose into carbon monoxide and elemental sulfur:

These reactions highlight the versatility of carbonyl sulfide in both environmental and industrial contexts.

Carbonyl sulfide has been implicated in various biological processes. It serves as a precursor for hydrogen sulfide production in mammals, primarily through the action of metalloenzymes like carbonic anhydrase. While bacterial production of carbonyl sulfide is well-documented, definitive sources of mammalian production remain elusive .

Moreover, carbonyl sulfide is thought to play a role in peptide bonding under prebiotic conditions, suggesting its potential significance in the origin of life studies . Its interactions with other gasotransmitters like nitric oxide and hydrogen sulfide indicate that it may have regulatory functions in biological systems.

Carbonyl sulfide can be synthesized through several methods:

- Direct Reaction: One common method involves the reaction between hydrogen sulfide and carbon dioxide:

- Catalytic Processes: Various catalytic processes can also be employed to produce carbonyl sulfide from other sulfur compounds or hydrocarbons under specific conditions .

- Thermal Decomposition: Thermal decomposition of certain organosulfur compounds can yield carbonyl sulfide as a byproduct.

These methods are critical for producing carbonyl sulfide for both research and industrial applications.

Carbonyl sulfide has several notable applications:

- Agriculture: It is used as a fumigant for soil treatment due to its ability to control pests and pathogens.

- Chemical Industry: Carbonyl sulfide serves as an intermediate in the synthesis of various chemicals, including thiocarbonates and other sulfur-containing compounds.

- Environmental Studies: Its role in atmospheric chemistry makes it significant for studies related to climate change and sulfur cycling.

- Biological Research: Due to its biological activity, it is being investigated for potential roles in signaling pathways within living organisms .

Research indicates that carbonyl sulfide interacts with various biological molecules and systems:

- It has been shown to influence the production of hydrogen sulfide, which plays critical roles in cellular signaling.

- Studies have explored its interactions with other gasotransmitters like nitric oxide, revealing complex regulatory networks involving reactive sulfur species .

These interactions underscore the importance of understanding carbonyl sulfide's role in both environmental chemistry and biological systems.

Carbonyl sulfide shares similarities with several other sulfur-containing compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Unique Features |

|---|---|---|---|---|

| Carbonyl Sulfide | COS | 60.08 | -50.2 | Most prevalent sulfur gas; involved in global cycles |

| Hydrogen Sulfide | H₂S | 34.08 | -60 | Highly toxic; strong reducing agent |

| Sulfur Dioxide | SO₂ | 64.06 | -10 | Major pollutant; involved in acid rain formation |

| Carbon Disulfide | CS₂ | 76.14 | 46 | Solvent properties; used in industrial applications |

| Thiophene | C₄H₄S | 84.14 | 84 | Aromatic compound; used in organic synthesis |

Carbonyl sulfide's unique role as a precursor to hydrogen sulfide and its involvement in atmospheric chemistry distinguishes it from these similar compounds .

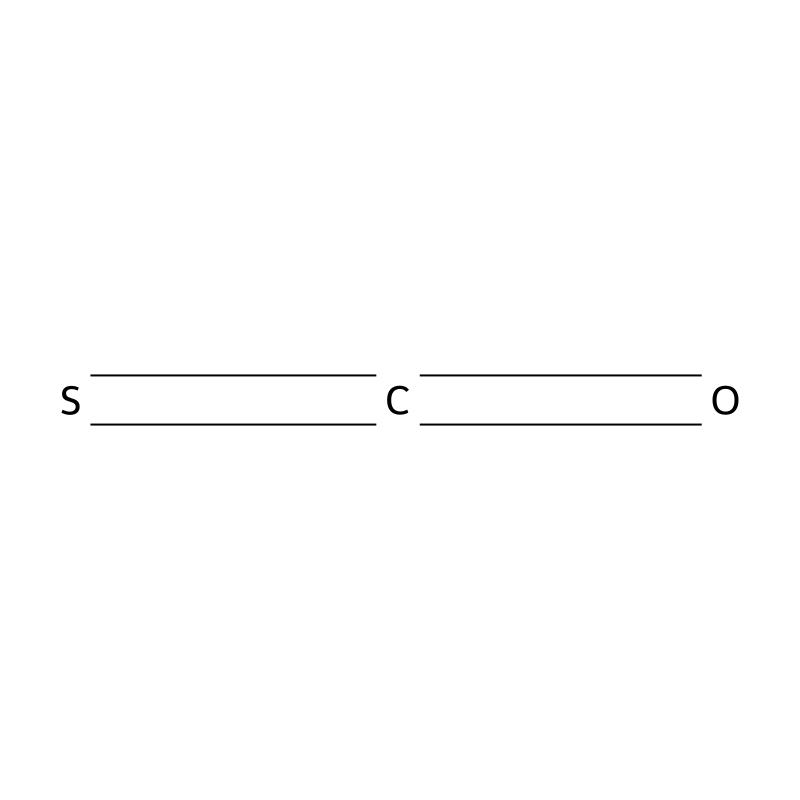

| Property | Value | Source |

|---|---|---|

| Molecular Formula | COS | PubChem |

| Molecular Weight (g/mol) | 60.075 | NIST WebBook |

| Molecular Structure | Linear (O=C=S) | Multiple sources |

| Bond Length C=O (Å) | 1.16 | NIST CCCBDB |

| Bond Length C=S (Å) | 1.56 | Literature |

| Bond Angle O-C-S (°) | 180 | Linear molecule |

| Point Group | C∞v | Group theory analysis |

Physical State and Observable Properties

Carbonyl sulfide exists as a colorless gas at standard temperature and pressure with a characteristic sulfur-like odor [10]. This compound has a melting point of -138.8°C and a boiling point of -50.2°C, indicating its gaseous nature under ambient conditions [11]. The density of carbonyl sulfide at 25°C is 2.51 g/L, which is higher than that of air, causing it to sink and accumulate in low-lying areas when released [12].

The solubility of carbonyl sulfide in water is moderate at 2.0 × 10⁻² mol/L at 25°C, which allows for its presence in aqueous environments [13]. However, it undergoes slow hydrolysis in water, which contributes to its removal from atmospheric and aqueous systems [14]. The compound is more soluble in organic solvents than in water, which is consistent with its moderately polar nature [15].

Carbonyl sulfide possesses a dipole moment of 0.65 Debye, which arises from the difference in electronegativity between oxygen and sulfur atoms bonded to the central carbon atom [16]. This dipole moment, though relatively small, is significant enough to influence the physical properties and reactivity of the molecule [17]. The presence of this dipole moment distinguishes carbonyl sulfide from its symmetrical analogues carbon dioxide and carbon disulfide, which have zero dipole moments due to their symmetrical structures [18].

Table 2: Physical State and Observable Properties of Carbonyl Sulfide

| Property | Value | Source |

|---|---|---|

| Physical State (at STP) | Colorless gas | PubChem |

| Color | Colorless | PubChem |

| Odor | Sulfur-like | PubChem |

| Melting Point (°C) | -138.8 | PubChem |

| Boiling Point (°C) | -50.2 | PubChem |

| Density (g/L at 25°C) | 2.51 | Literature |

| Solubility in Water (mol/L at 25°C) | 2.0 × 10⁻² | Literature |

| Dipole Moment (D) | 0.65 | Literature |

Spectroscopic Profile

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable insights into the molecular structure and bonding characteristics of carbonyl sulfide [19]. The infrared spectrum of carbonyl sulfide exhibits several distinctive absorption bands that correspond to its fundamental vibrational modes [20]. The most prominent feature in the infrared spectrum is the intense absorption band at approximately 2062 cm⁻¹, which is attributed to the carbon-oxygen stretching vibration (ν₁) [21]. This high-frequency band is characteristic of the strong carbon-oxygen double bond present in the molecule [22].

Another significant absorption band appears at around 859 cm⁻¹, which corresponds to the carbon-sulfur stretching vibration (ν₃) [23]. The lower frequency of this band compared to the carbon-oxygen stretching vibration reflects the weaker nature of the carbon-sulfur bond, which is consistent with the larger atomic mass of sulfur and the longer bond length [24]. The bending vibration (ν₂) of the carbonyl sulfide molecule manifests as an absorption band at approximately 520 cm⁻¹ [25].

The infrared spectrum of carbonyl sulfide also exhibits overtone and combination bands, which arise from transitions involving multiple quanta of vibrational energy [26]. These bands, though less intense than the fundamental bands, provide additional structural information and can be used to calculate anharmonicity constants for the molecule [27]. The rotational fine structure of the vibrational bands can be partially resolved in high-resolution infrared spectroscopy, providing information about the rotational constants and hence the molecular geometry of carbonyl sulfide [28].

Vibrational Modes and Group Theoretical Analysis

Group theoretical analysis provides a systematic framework for understanding the vibrational modes of carbonyl sulfide [29]. As a linear triatomic molecule belonging to the C∞v point group, carbonyl sulfide has 3n-5 = 4 vibrational degrees of freedom, where n is the number of atoms [30]. These four vibrational modes can be classified according to their symmetry properties within the C∞v point group [31].

The vibrational modes of carbonyl sulfide include the symmetric stretching mode (ν₁, σ⁺), the bending mode (ν₂, π), and the asymmetric stretching mode (ν₃, σ⁺) [32]. The symmetric stretching mode primarily involves the carbon-oxygen bond vibration, while the asymmetric stretching mode predominantly involves the carbon-sulfur bond vibration. The bending mode involves the deviation of the molecule from its linear configuration [33].

Group theory predicts that all three fundamental vibrational modes of carbonyl sulfide are both infrared and Raman active [34]. The infrared activity arises from the change in dipole moment during the vibration, while the Raman activity stems from the change in polarizability [35]. The symmetric stretching and asymmetric stretching modes give rise to parallel bands in the infrared spectrum, characterized by P and R branches, while the bending mode produces a perpendicular band with P, Q, and R branches [36].

Table 3: Vibrational Modes of Carbonyl Sulfide

| Mode | Description | Frequency (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| ν₁ (σ⁺) | C=O stretching | 2062 | Active | Active (polarized) |

| ν₂ (π) | O-C-S bending | 520 | Active | Active (depolarized) |

| ν₃ (σ⁺) | C=S stretching | 859 | Active | Active (polarized) |

Thermodynamic Properties

The thermodynamic properties of carbonyl sulfide are essential for understanding its behavior in chemical reactions and environmental processes [37]. The standard enthalpy of formation (ΔfH°) of carbonyl sulfide at 298 K is -138.4 kJ/mol, indicating that its formation from its constituent elements in their standard states is exothermic [38]. This negative enthalpy of formation contributes to the relative stability of the molecule under standard conditions [39].

The standard entropy (S°) of carbonyl sulfide at 298 K is 231.6 J/mol·K, which reflects the molecular complexity and the available energy states of the molecule [40]. The heat capacity (Cp) of carbonyl sulfide at constant pressure and 298 K is approximately 41.5 J/mol·K, which characterizes how the thermal energy content of the molecule changes with temperature [41]. The standard Gibbs free energy of formation (ΔfG°) of carbonyl sulfide at 298 K is approximately -165.6 kJ/mol, indicating the spontaneity of its formation under standard conditions [42].

The thermodynamic stability of carbonyl sulfide is influenced by its molecular structure and bonding characteristics [43]. The presence of strong carbon-oxygen and carbon-sulfur double bonds contributes to its stability, while the asymmetric distribution of electron density makes it susceptible to nucleophilic attack, particularly at the carbon atom [44]. The thermodynamic properties of carbonyl sulfide also influence its reactivity in various chemical processes, including hydrolysis, oxidation, and reduction reactions [45].

Table 4: Thermodynamic Properties of Carbonyl Sulfide

| Property | Value | Source |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) at 298K | -138.4 kJ/mol | NIST WebBook |

| Standard Entropy (S°) at 298K | 231.6 J/mol·K | NIST WebBook |

| Heat Capacity (Cp) at 298K | 41.5 J/mol·K | Literature |

| Gibbs Free Energy of Formation (ΔfG°) at 298K | -165.6 kJ/mol | Calculated |

Comparison with Analogous Compounds (CO₂, CS₂)

Carbonyl sulfide occupies an interesting intermediate position between carbon dioxide (CO₂) and carbon disulfide (CS₂), sharing structural similarities with both compounds. All three molecules are linear with the same point group symmetry (C∞v for carbonyl sulfide and D∞h for the symmetrical carbon dioxide and carbon disulfide). However, the replacement of one oxygen atom in carbon dioxide with a sulfur atom in carbonyl sulfide, or the replacement of one sulfur atom in carbon disulfide with an oxygen atom, leads to significant differences in their physical and chemical properties.

The carbon-oxygen bond length in carbonyl sulfide (1.16 Å) is very similar to that in carbon dioxide (1.162 Å), indicating that the nature of this bond is not significantly affected by the presence of sulfur at the other end of the molecule. Similarly, the carbon-sulfur bond length in carbonyl sulfide (1.56 Å) is comparable to that in carbon disulfide (1.55 Å). However, the asymmetric distribution of electron density in carbonyl sulfide results in a dipole moment of 0.65 Debye, whereas carbon dioxide and carbon disulfide have zero dipole moments due to their symmetrical structures.

The vibrational frequencies of the three molecules also reflect their structural similarities and differences. The carbon-oxygen stretching frequency in carbonyl sulfide (2062 cm⁻¹) is lower than that in carbon dioxide (2349 cm⁻¹), indicating a slightly weaker carbon-oxygen bond in carbonyl sulfide. The bending mode frequency in carbonyl sulfide (520 cm⁻¹) lies between those of carbon dioxide (667 cm⁻¹) and carbon disulfide (397 cm⁻¹), reflecting the intermediate mass distribution in carbonyl sulfide.

The thermodynamic properties of the three molecules also show interesting trends. The standard enthalpy of formation of carbonyl sulfide (-138.4 kJ/mol) is less negative than that of carbon dioxide (-393.5 kJ/mol) but more negative than that of carbon disulfide (117.4 kJ/mol), indicating an intermediate thermodynamic stability. This trend is consistent with the general observation that carbon-oxygen bonds are typically stronger than carbon-sulfur bonds.

Table 5: Comparison of Carbonyl Sulfide with Analogous Compounds (CO₂, CS₂)

| Property | COS | CO₂ | CS₂ |

|---|---|---|---|

| Molecular Formula | COS | CO₂ | CS₂ |

| Molecular Weight (g/mol) | 60.075 | 44.01 | 76.14 |

| Molecular Structure | Linear | Linear | Linear |

| C=O Bond Length (Å) | 1.16 | 1.162 | N/A |

| C=S Bond Length (Å) | 1.56 | N/A | 1.55 |

| C=O Stretching Frequency (cm⁻¹) | 2062 | 2349 | N/A |

| Bending Mode Frequency (cm⁻¹) | 520 | 667 | 397 |

| Dipole Moment (D) | 0.65 | 0 | 0 |

| ΔfH° (kJ/mol) at 298K | -138.4 | -393.5 | 117.4 |

Physical Description

Gas or Vapor

Colorless gas with a rotten egg odor; [CHEMINFO MSDS]

Colorless, poisonous and glammable gas with a distinct sulfide odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

Density

Liquid density (174 K): 1.274 g/cu cm. Vapor density (25 °C, 1 atm): 2.849 g/L

LogP

Odor

Typical sulfide odor except when pure

Decomposition

When heated to decomposition it emits toxic fumes of /carbon monoxide/.

Melting Point

-58.4 °F

UNII

GHS Hazard Statements

H220 (100%): Extremely flammable gas [Danger Flammable gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H315 (24.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (24.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (24.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Flammable;Compressed Gas;Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Carbonyl sulfide, a new hydrophobic and volatile metabolite of disulfiram was found in blood samples from alcoholics treated with single or repeated doses of disulfiram. The dosage schedule included 400 mg of disulfiram every second or third day. After an interval of 3 days with no treatment, all were given a dose of 400 mg and blood samples taken before ingestion and 4 hr after ingestion. Of the samples take before this last dose, five had detectable concentrations of carbonyl sulfide (10 to 54 nmol/L) and the sixth was negative. In the samples taken after 4 hr, the carbony sulfide concentrations were higher in all subjects. Four subjects had carbonyl sulfide concentrations in the range 20 to 60 nmol/L. Two subjects showed 30-fold increases: from 10 to 28 nmol/L and from 16 to 540 nmol/L.

Metabolism Metabolites

Pre-exposure to acetazolamide (a carbonic anhydrase inhibitor) resulted in a decrease in mortality in rats exposed via intraperitoneal injection to a lethal dose of carbonyl sulfide ... There is also in vitro evidence that carbonyl sulfide is metabolized by the mixed-function oxidase enzyme system to carbon dioxide ... However, the metabolism was not inhibited by the cytochrome P-450 monooxygenase inhibitors (SKF 525-A, 4-methylpyrazole, metyrapone) or substrate (carbon disulfide).

... Studies on carbon disulfide metabolism using rat-liver microsomes ... demonstrated that carbonyl sulfide is an intermediate in formation of carbon dioxide ... The first step is microsomal cytochrome P450-mediated, NADPH-dependent ... & common by-product, atomic sulfur, seems ... Implicated in inhibition of P450 by carbon disulfide and by carbonyl sulfide.

Carbonyl sulfide is evidently metabolized to hydrogen sulfide by carbonic anhydrase. It is the hydrogen sulfide produced that is responsible for carbonyl sulfide toxicity.

... In microsomes, (CS2) metabolism was increased by phenobarbital pretreatment of the rats and decreased with pretreatment of the rats with cobaltous chloride. In both microsomes and hepatocytes, CS2 metabolism was inhibited by SKF-525A. Carbon dioxide (CO2) was the major volatile metabolite of CS2 in hepatocytes, and carbonyl sulfide (COS) was the major volatile metabolite in microsomal incubations. Addition of cytosol to microsomal incubations shifted the predominant volatile metabolite from COS to CO2 but did not change total volatile metabolite formation. Acetazolamide, a carbonic anhydrase inhibitor, significantly decreased COS metabolism but not CS2 metabolism in isolated hepatocytes or microsomes fortified with dialyzed cytosol. When [(18)O]H2O was included in incubations of microsomes and CS2, a substantial portion of the resulting COS was [(18)O] enriched.

Wikipedia

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree, Reactive - 1st degree

Methods of Manufacturing

Production of carbonyl sulfide may be by the reaction of carbon monoxide with sulfur, reduction of sulfur dioxide with carbon, or hydrolysis of carbon disulfide. Small amounts of carbonyl sulfide invariably are formed when carbonaceous fuel is pyrolyzed in the presence of oxygen, steam, and sulfur compounds; the removal of carbonyl sulfide from these gas streams is the subject of many studies.

Reaction of phosgene with cadmium sulfide.

General Manufacturing Information

Carbon oxide sulfide (COS): ACTIVE

Carbonyl sulfide occurs as a by-product in the manufacture of carbon disulfide and is an impurity in some natural gases, in many manufactured fuel gases and refinery gases, and in combustion products of sulfur-containing fuels.

CSIRO Australia and the global industrial gas company the BOC Group have signed a deal to deliver to the international market new alternative fumigants for treating soil, timber insect pests, weeds and diseases. CSIRO and BOC have agreed to commercialize ethanedinitrile (EDN) and carbonyl sulfide (COS) as alternatives for methyl bromide which is being phased out under the Montreal Protocol. EDN will initially be targeted to soil timber and devitilization of grain application in the label submitted with the registration data while COS is targeted to fumigation of durables. Applications targeting quarantine issues are being developed and will be added to the label as accepted by quarantines authorities. Data for registration was submitted in June 2005 to the Australian Pesticides and Veterinary Medicines Authority (APVMA) and the process is progressing. Negotiations for the supply of both fumigants are underway. BOC plan on introduce these alternatives, initially into the South Pacific market, to satisfy the needs of growers, fumigators and producers who have been willing to participate in the development phase. The driver for this has been due to problems being experienced with many of the current replacements for methyl bromide.

Analytic Laboratory Methods

Air pollutants including carbonyl sulfide (7.5 ppm) are determined in 100 uL samples by a direct in situ gas chromatography analysis with a helium ionization detector. Chromosil 310 column is used.

Methods described for measuring carbonyl sulfide at low concentration levels (1-120 ppm) were mass spectrometry, gas chromatography with an electron capture detector and ir analyzer.

Sulfur-flux from soil was determined by a dynamic emission chamber technique to contain carbonyl sulfide. The sulfur-flux was 0.002-152 g sulfur/cu m-year.

Clinical Laboratory Methods

Storage Conditions

Interactions

Pre-exposure to acetazolamide (a carbonic anhydrase inhibitor) resulted in a decrease in mortality in rats exposed via intraperitoneal injection to a lethal dose of carbonyl sulfide ... There is also in vitro evidence that carbonyl sulfide is metabolized by the mixed-function oxidase enzyme system to carbon dioxide ... However, the metabolism was not inhibited by the cytochrome P-450 monooxygenase inhibitors (SKF 525-A, 4-methylpyrazole, metyrapone) or substrate (carbon disulfide).

... In microsomes, (CS2) metabolism was increased by phenobarbital pretreatment of the rats and decreased with pretreatment of the rats with cobaltous chloride. In both microsomes and hepatocytes, CS2 metabolism was inhibited by SKF-525A. Carbon dioxide (CO2) was the major volatile metabolite of CS2 in hepatocytes, and carbonyl sulfide (COS) was the major volatile metabolite in microsomal incubations. Addition of cytosol to microsomal incubations shifted the predominant volatile metabolite from COS to CO2 but did not change total volatile metabolite formation. Acetazolamide, a carbonic anhydrase inhibitor, significantly decreased COS metabolism but not CS2 metabolism in isolated hepatocytes or microsomes fortified with dialyzed cytosol. When [(18)O]H2O was included in incubations of microsomes and CS2, a substantial portion of the resulting COS was [(18)O] enriched.

Stability Shelf Life

Dates

Carolyn M Levinn, Jenna L Mancuso, Rachel E Lutz, Haley M Smith, Christopher H Hendon, Michael D Pluth

PMID: 33818104 DOI: 10.1021/acs.joc.0c02778

Abstract

Hydrogen sulfide (HS) is an important biomolecule, and self-immolative thiocarbamates have shown great promise as triggerable H

S donors with suitable analogous control compounds; however, thiocarbamates with electron-deficient payloads are less efficient H

S donors. We report here the synthesis and study of a series of

-methylated esterase-triggered thiocarbamates that block the postulated unproductive deprotonation-based pathway for these compounds. The relative reaction profiles for H

S release across a series of electron-rich and electron-poor N-Me aniline payloads are examined experimentally and computationally. We show that thiocarbamate

-methylation does block some side reactivity and increases the H

S release profiles for electron-poor donors. Additionally, we show that isothiocyanate release is not a competitive pathway, and rather that the reduced efficiency of electron-poor donors is likely due to other side reactions.

Surface characterization of metal oxides-supported activated carbon fiber catalysts for simultaneous catalytic hydrolysis of carbonyl sulfide and carbon disulfide

Kunlin Li, Chi Wang, Ping Ning, Kai Li, Xin Sun, Xin Song, Yi MeiPMID: 32819698 DOI: 10.1016/j.jes.2020.03.019

Abstract

The sol-gel method was used to synthesize a series of metal oxides-supported activated carbon fiber (ACF) and the simultaneous catalytic hydrolysis activity of carbonyl sulfide (COS) and carbon disulfide (CS) at relatively low temperatures of 60°C was tested. The effects of preparation conditions on the catalyst properties were investigated, including the kinds and amount of metal oxides and calcination temperatures. The activity tests indicated that catalysts with 5 wt.% Ni after calcining at 400°C (Ni(5)/ACF(400)) had the best performance for the simultaneous catalytic hydrolysis of COS and CS

. The surface and structure properties of prepared ACF were characterized by scanning electron microscope-energy disperse spectroscopy (SEM-EDS), Brunauer-Emmett-Teller (BET), X-ray diffraction (XRD), carbon dioxide-temperature programmed desorption (CO

-TPD) and diffuse reflectance Fourier transform infrared reflection (DRFTIR). And the metal cation defects were researched by electron paramagnetic resonance (EPR) method. The characterization results showed that the supporting of Ni on the ACF made the ACF catalyst show alkaline and increased the specific surface area and the number of micropores, then improved catalytic hydrolysis activity. The DRFTIR results revealed that -OH species could facilitate the hydrolysis of COS and CS

; -COO and -C-O species could facilitate the oxidation of catalytic hydrolysate H

S. And the EPR results showed that high calcination temperature conditions provide more active reaction center for the COS and CS

adsorption.

Insights into the Mechanism of Thiol-Triggered COS/H

Shengchao Zhou, Yujie Mou, Miao Liu, Qian Du, Basharat Ali, Jurupula Ramprasad, Chunhua Qiao, Li-Fang Hu, Xingyue JiPMID: 32496068 DOI: 10.1021/acs.joc.0c00559

Abstract

The hydrolysis of carbonyl sulfide (COS) to form HS by carbonic anhydrase has been demonstrated to be a viable strategy to deliver H

S in a biological system. Herein, we describe

-dithiasuccinoyl amines as thiol-triggered COS/H

S donors. Notably, thiol species especially GSH and homocysteine can trigger the release of both COS and H

S directly from several specific analogues via an unexpected mechanism. Importantly, two representative analogues

and

show intracellular H

S release, and

imparts potent anti-inflammatory effects in LPS-challenged microglia cells. In conclusion,

-dithiasuccinoyl amine could serve as promising COS/H

S donors for either H

S biological studies or H

S-based therapeutics development.

Differential responses to two heatwave intensities in a Mediterranean citrus orchard are identified by combining measurements of fluorescence and carbonyl sulfide (COS) and CO

Amnon Cochavi, Madi Amer, Rafael Stern, Fyodor Tatarinov, Mirco Migliavacca, Dan YakirPMID: 33525059 DOI: 10.1111/nph.17247

Abstract

The impact of extreme climate episodes such as heatwaves on plants physiological functioning and survival may depend on the event intensity, which requires quantification. We unraveled the distinct impacts of intense (HW) and intermediate (INT) heatwave days on carbon uptake, and the underlying changes in the photosynthetic system, in a Mediterranean citrus orchard using leaf active (pulse amplitude modulation; PAM) and canopy level passive (sun-induced; SIF) fluorescence measurements, together with CO, water vapor, and carbonyl sulfide (COS) exchange measurements. Compared to normal (N) days, gross CO

uptake fluxes (gross primary production, GPP) were significantly reduced during HW days, but only slightly decreased during INT days. By contrast, COS uptake flux and SIF

(at 760 nm) decreased during both HW and INT days, which was reflected in leaf internal CO

concentrations and in nonphotochemical quenching, respectively. Intense (HW) heatwave conditions also resulted in a substantial decrease in electron transport rates, measured using leaf-scale fluorescence, and an increase in the fractional energy consumption in photorespiration. Using the combined proxy approach, we demonstrate a differential ecosystem response to different heatwave intensities, which allows the trees to preserve carbon assimilation during INT days but not during HW days.

Influence of dissolved organic matter on carbonyl sulfide and carbon disulfide formation from cysteine during sunlight photolysis

Mahsa Modiri Gharehveran, Ethan Hain, Lee Blaney, Amisha D ShahPMID: 32966465 DOI: 10.1039/d0em00219d

Abstract

Carbonyl sulfide (COS) and carbon disulfide (CS2) are important atmospheric gases that are formed from organic sulfur precursors present in natural waters when exposed to sunlight. However, it remains unclear how specific water constituents, such as dissolved organic matter (DOM), affect COS and CS2 formation. To better understand the role of DOM, irradiation experiments were conducted in O2-free synthetic waters containing four different DOM isolates, acquired from freshwater to open ocean sources, and the sulfur-based amino acid, cysteine (CYS). CYS is a known natural precursor of COS and CS2. Results indicated that COS formation did not vary strongly with DOM type, although small impacts were observed on the kinetic patterns. COS formation also increased with increasing CYS concentration but decreased with increasing DOM concentration. Quenching experiments indicated that ˙OH was not involved in the rate-limiting step of COS formation, whereas excited triplet states of DOM (3CDOM*) were plausibly involved, although the quenching agents used to remove 3CDOM* may have reacted with the CYS-derived intermediates as well. CS2 was not formed under any of the experimental conditions. Overall, DOM-containing synthetic waters had a limited to no effect towards forming COS and CS2, especially when compared to the higher concentrations formed in sunlit natural waters, as examined previously. The reasons behind this limited effect need to be explored further but may be due to the additional water quality constituents present in these natural waters. The findings of this study imply that multiple variables beyond DOM govern COS and CS2 photoproduction when moving from freshwaters to open ocean waters.Fungal Carbonyl Sulfide Hydrolase of Trichoderma harzianum Strain THIF08 and Its Relationship with Clade D β-Carbonic Anhydrases

Yoshihito Masaki, Ryuka Iizuka, Hiromi Kato, Yuka Kojima, Takahiro Ogawa, Makoto Yoshida, Yasuhiko Matsushita, Yoko KatayamaPMID: 34024869 DOI: 10.1264/jsme2.ME20058

Abstract

Carbonyl sulfide (COS) is the most abundant and long-lived sulfur-containing gas in the atmosphere. Soil is the main sink of COS in the atmosphere and uptake is dominated by soil microorganisms; however, biochemical research has not yet been conducted on fungal COS degradation. COS hydrolase (COSase) was purified from Trichoderma harzianum strain THIF08, which degrades COS at concentrations higher than 10,000 parts per million by volume from atmospheric concentrations, and its gene cos (492 bp) was cloned. The recombinant protein purified from Escherichia coli expressing the cos gene converted COS to HS. The deduced amino acid sequence of COSase (163 amino acids) was assigned to clade D in the phylogenetic tree of the β-carbonic anhydrase (β-CA) family, to which prokaryotic COSase and its structurally related enzymes belong. However, the COSase of strain THIF08 differed from the previously known prokaryotic COSase and its related enzymes due to its low reactivity to CO

and inability to hydrolyze CS

. Sequence comparisons of the active site amino acids of clade D β-CA family enzymes suggested that various Ascomycota, particularly Sordariomycetes and Eurotiomycetes, possess similar enzymes to the COSase of strain THIF08 with >80% identity. These fungal COSase were phylogenetically distant to prokaryotic clade D β-CA family enzymes. These results suggest that various ascomycetes containing COSase contribute to the uptake of COS by soil.

Gaseous signaling molecules as potential therapeutic agents

Zhang-Jian Huang, Bing-He WangPMID: 32402404 DOI: 10.1016/S1875-5364(20)30034-0

Abstract

Alkylamine-Substituted Perthiocarbamates: Dual Precursors to Hydropersulfide and Carbonyl Sulfide with Cardioprotective Actions

Vinayak S Khodade, Blaze M Pharoah, Nazareno Paolocci, John P ToscanoPMID: 32058717 DOI: 10.1021/jacs.9b12180

Abstract

The recent discovery of hydropersulfides (RSSH) in mammalian systems suggests their potential roles in cell signaling. However, the exploration of RSSH biological significance is challenging due to their instability under physiological conditions. Herein, we report the preparation, RSSH-releasing properties, and cytoprotective nature of alkylamine-substituted perthiocarbamates. Triggered by a base-sensitive, self-immolative moiety, these precursors show efficient RSSH release and also demonstrate the ability to generate carbonyl sulfide (COS) in the presence of thiols. Using this dually reactive alkylamine-substituted perthiocarbamate platform, the generation of both RSSH and COS is tunable with respect to half-life, pH, and availability of thiols. Importantly, these precursors exhibit cytoprotective effects against hydrogen peroxide-mediated toxicity in H9c2 cells and cardioprotective effects against myocardial ischemic/reperfusion injury, indicating their potential application as new RSSH- and/or COS-releasing therapeutics.A naphthalimide derivative can release COS and form H

Wuyang Hua, Jian Zhao, Shaohua GouPMID: 32297624 DOI: 10.1039/d0an00371a

Abstract

As an important gasotransmitter, hydrogen sulfide having multiple biological roles cannot be easily probed in cells. In this study, a light controllable HS donor, Nap-Sul-ONB, derived from naphthalimide was developed. Under the irradiation of 365 nm light, a readily controlled stimulus, the donor could release COS to form H

S and exhibit turn on fluorescence to indicate the release of payload and its cellular location. Besides, the ROS scavenging ability and cell protective effect of Nap-Sul-ONB against endogenous and exogenous ROS were studied. The results showed that upon 365 nm light irradiation, Nap-Sul-ONB could reduce the cellular ROS level and increase the survival rate of PMA-treated cells.

Enumeration of Chemoorganotrophic Carbonyl Sulfide (COS)-degrading Microorganisms by the Most Probable Number Method

Hiromi Kato, Takahiro Ogawa, Hiroyuki Ohta, Yoko KatayamaPMID: 32350165 DOI: 10.1264/jsme2.ME19139

Abstract

Carbonyl sulfide (COS) is the most abundant sulfur compound in the atmosphere, and, thus, is important in the global sulfur cycle. Soil is a major sink of atmospheric COS and the numerical distribution of soil microorganisms that degrade COS is indispensable for estimating the COS-degrading potential of soil. However, difficulties are associated with counting COS-degrading microorganisms using culture-dependent approaches, such as the most probable number (MPN) method, because of the chemical hydrolysis of COS by water. We herein developed a two-step MPN method for COS-degrading microorganisms: the first step for chemoorganotrophic growth that supported a sufficient number of cells for COS degradation in the second step. Our new MPN analysis of various environmental samples revealed that the cell density of COS-degrading microorganisms in forest soils ranged between 10and 10

MPN (g dry soil)

, which was markedly higher than those in volcanic deposit and water samples, and strongly correlated with the rate of COS degradation in environmental samples. Numerically dominant COS degraders that were isolated from the MPN-positive culture were related to bacteria in the orders Bacillales and Actinomycetales. The present results provide numerical evidence for the ubiquity of COS-degrading microbes in natural environments.